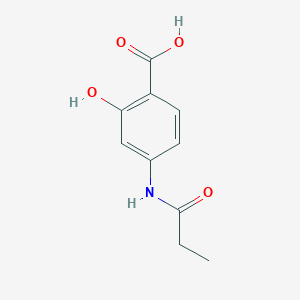![molecular formula C18H21N3O2 B4758481 N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4758481.png)
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide
Descripción general
Descripción
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide, commonly known as PBF, is a potent and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR). It has been extensively studied for its potential use in treating various reproductive disorders, including prostate cancer and endometriosis.
Mecanismo De Acción
PBF acts as a competitive antagonist of the N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide, which is expressed in the pituitary gland and regulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By blocking the activation of N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide, PBF inhibits the release of LH and FSH, which in turn reduces the production of testosterone and estrogen.
Biochemical and physiological effects:
The inhibition of LH and FSH production by PBF leads to a decrease in testosterone and estrogen levels, which can have a variety of effects on the reproductive system. In males, PBF can cause a decrease in sperm production and a reduction in testicular size. In females, PBF can cause a decrease in ovarian function and a reduction in uterine size. PBF has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential use in treating endometriosis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PBF in lab experiments is its high potency and selectivity for the N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide. This allows for precise control of the target receptor and reduces the risk of off-target effects. However, PBF is also highly lipophilic and has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, PBF has a relatively short half-life in vivo, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for research on PBF. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of PBF at a lower cost. Another area of focus is the investigation of PBF's potential use as a male contraceptive, which could offer a non-hormonal alternative to current methods. Additionally, there is ongoing research into the use of PBF in combination with other drugs for the treatment of prostate cancer and endometriosis. Finally, further studies are needed to fully understand the biochemical and physiological effects of PBF and its potential use in other areas of medicine.
Aplicaciones Científicas De Investigación
PBF has been extensively studied for its potential use in treating various reproductive disorders, including prostate cancer, endometriosis, and polycystic ovary syndrome (PCOS). It has also been investigated for its potential use as a male contraceptive. In addition, PBF has been used as a tool to study the role of N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-furamide in the reproductive system.
Propiedades
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGWBMUVUAGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B4758401.png)
![5-bromo-N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4758416.png)
![dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate](/img/structure/B4758424.png)
![6-chloro-3-[4-(3-methoxyphenyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4758428.png)
![2-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4758441.png)
![2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4758444.png)
![2-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4758449.png)
![4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4758454.png)

![2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4758475.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4758486.png)
![4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4758498.png)

![3-(4-biphenylyl)-1-[(4-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4758509.png)